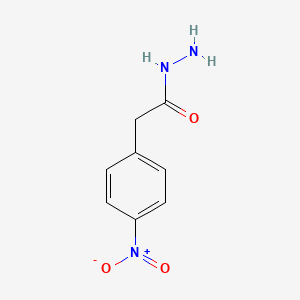

2-(4-Nitrophenyl)acetohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c9-10-8(12)5-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFONGQRKKZPXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301888 | |

| Record name | 2-(4-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6144-81-6 | |

| Record name | 6144-81-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(4-Nitrophenyl)acetohydrazide from p-Nitrobenzyl Cyanide

Abstract: This technical guide provides a detailed, three-step methodology for the synthesis of 2-(4-nitrophenyl)acetohydrazide, a valuable intermediate in drug discovery and medicinal chemistry. Starting from p-nitrobenzyl cyanide, the pathway proceeds through the hydrolysis of the nitrile to form p-nitrophenylacetic acid, followed by a Fischer esterification to yield ethyl 4-nitrophenylacetate, and concludes with the hydrazinolysis of the ester to the final product. This document offers in-depth mechanistic insights, validated experimental protocols, comprehensive characterization data, and critical safety considerations for handling the hazardous materials involved. It is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction and Synthetic Strategy

Hydrazide derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of biological activities.[1] The target molecule, this compound, serves as a key building block for synthesizing more complex pharmacologically active compounds, including potential anti-inflammatory agents.[2] Its synthesis from readily available starting materials is a process of significant interest.

The selected synthetic route begins with p-nitrobenzyl cyanide (also known as 4-nitrobenzyl cyanide), a vital precursor in organic chemistry.[3] The strategy is designed as a logical three-step sequence that transforms the nitrile functional group into the desired acetohydrazide moiety.

The pathway involves:

-

Hydrolysis: The cyano group of p-nitrobenzyl cyanide is converted into a carboxylic acid through acid-catalyzed hydrolysis.

-

Esterification: The resulting p-nitrophenylacetic acid is esterified with ethanol, a necessary step to activate the carbonyl group for the subsequent reaction.

-

Hydrazinolysis: The ethyl ester intermediate is reacted with hydrazine hydrate, where the hydrazinyl group displaces the ethoxy group via nucleophilic acyl substitution to form the final product.

This guide provides a detailed examination of the chemical principles and practical execution of each stage.

Overall Synthesis Workflow

The complete transformation from the starting material to this compound is illustrated in the workflow diagram below.

Caption: Three-step synthesis pathway from p-nitrobenzyl cyanide to the target hydrazide.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Acid-Catalyzed Hydrolysis of p-Nitrobenzyl Cyanide

The initial step involves the robust conversion of a nitrile to a carboxylic acid. This reaction is well-established and produces high yields when performed under controlled conditions.[4][5]

Under strong acidic conditions (e.g., aqueous sulfuric acid) and heat, the nitrile group undergoes hydrolysis. The reaction proceeds via two main stages: initial hydration to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid and an ammonium salt. The strong acid protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water.

Caption: Mechanism of acid-catalyzed nitrile hydrolysis. R = 4-nitrophenylmethyl.

This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[4][5]

| Reagent/Parameter | Quantity/Value | Moles |

| p-Nitrobenzyl Cyanide | 100 g | 0.62 |

| Conc. Sulfuric Acid (98%) | 300 mL | ~5.4 |

| Water | 280 mL | - |

| Reaction Time | 15 minutes (boiling) | - |

| Expected Yield | 103–106 g (92–95%) | - |

Procedure:

-

In a 1-L round-bottom flask, place 100 g of p-nitrobenzyl cyanide.

-

Separately, prepare the acid solution by carefully and slowly adding 300 mL of concentrated sulfuric acid to 280 mL of water with cooling.

-

Pour approximately two-thirds of the warm acid solution onto the p-nitrobenzyl cyanide. Swirl the flask to ensure all the solid is wetted.

-

Use the remaining acid to wash any solid from the walls of the flask into the bulk mixture.

-

Attach a reflux condenser and heat the mixture to a boil. To prevent localized superheating and decomposition, it is crucial to heat the flask evenly, for instance, by placing it over an opening in an asbestos board.[4][5]

-

Maintain a gentle boil for 15 minutes. The mixture will darken.

-

After the reaction, cautiously dilute the hot mixture with an equal volume of cold water and then cool thoroughly in an ice bath to 0°C or below.

-

Filter the resulting precipitate using suction filtration and wash the solid several times with ice-cold water.

-

For purification, recrystallize the crude product from approximately 1600 mL of boiling water. The solubility of p-nitrophenylacetic acid is highly temperature-dependent, so rapid filtration of the hot solution is essential to avoid premature crystallization.[4]

-

Collect the pale yellow, needle-like crystals of p-nitrophenylacetic acid and dry them. The expected melting point is 151–152°C.[4][6]

Step 2: Fischer Esterification of p-Nitrophenylacetic Acid

The second step converts the carboxylic acid into an ethyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction.[7]

The reaction involves heating the carboxylic acid with an excess of alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid.[8] The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[7][8] Using the alcohol as the solvent ensures a large molar excess, which, according to Le Châtelier's principle, drives the equilibrium towards the product side.

| Reagent/Parameter | Quantity/Value | Moles |

| p-Nitrophenylacetic Acid | 50.0 g | 0.276 |

| Absolute Ethanol | 250 mL | ~4.28 |

| Conc. Sulfuric Acid (98%) | 5 mL | ~0.09 |

| Reaction Condition | Reflux | - |

| Reaction Time | 4-6 hours | - |

Procedure:

-

To a 500-mL round-bottom flask, add 50.0 g of p-nitrophenylacetic acid and 250 mL of absolute ethanol.

-

Swirl the flask to dissolve the solid.

-

Carefully add 5 mL of concentrated sulfuric acid dropwise with cooling and swirling.

-

Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle.

-

Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 500 mL of ice-cold water and stir.

-

If an oil separates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

-

Combine the organic extracts and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ethyl 4-nitrophenylacetate. Further purification can be achieved by vacuum distillation or recrystallization from ethanol/water.

Step 3: Hydrazinolysis of Ethyl 4-Nitrophenylacetate

In the final step, the ester is converted to the target hydrazide. This is a straightforward and generally high-yielding nucleophilic acyl substitution.

Hydrazine (N₂H₄), typically in the form of hydrazine hydrate (N₂H₄·H₂O), is a potent nucleophile due to the alpha effect. It readily attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate formed then collapses, eliminating ethanol as a leaving group to form the stable this compound.

| Reagent/Parameter | Quantity/Value | Moles |

| Ethyl 4-Nitrophenylacetate | 20.9 g | 0.10 |

| Hydrazine Hydrate (~64%) | 10 mL | ~0.20 |

| Ethanol (95%) | 100 mL | - |

| Reaction Condition | Reflux | - |

| Reaction Time | 2-4 hours | - |

Procedure:

-

In a 250-mL round-bottom flask, dissolve 20.9 g of ethyl 4-nitrophenylacetate in 100 mL of 95% ethanol.

-

Add 10 mL of hydrazine hydrate to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The formation of a solid precipitate may be observed during the reaction.

-

After the reflux period, cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by suction filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as a solid.

-

Dry the final product in a vacuum oven.

Characterization of this compound

The identity and purity of the final product must be confirmed using standard analytical techniques.

-

Appearance: White to pale yellow solid.

-

Molecular Formula: C₈H₉N₃O₃[9]

-

Molecular Weight: 195.18 g/mol [1]

-

FT-IR (KBr, cm⁻¹): Expected characteristic peaks include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (amide I, around 1650-1690 cm⁻¹), N-H bending (amide II, around 1550 cm⁻¹), and asymmetric/symmetric NO₂ stretching (around 1520 and 1350 cm⁻¹).[10][11]

-

¹H NMR (DMSO-d₆, δ, ppm): Expected signals would correspond to the aromatic protons (two doublets in the range of 7.5-8.2 ppm), the methylene protons (-CH₂-, a singlet around 3.5 ppm), and the hydrazide protons (-NH-NH₂, broad singlets).[10]

-

¹³C NMR (DMSO-d₆, δ, ppm): Key signals would include the carbonyl carbon (around 168-172 ppm), the aromatic carbons (in the 120-150 ppm range), and the methylene carbon.[10]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z 195 or 196, respectively.

Critical Safety Considerations

This synthesis involves several hazardous chemicals that require strict adherence to safety protocols. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[12]

| Chemical | Key Hazards | Recommended PPE & Handling |

| p-Nitrobenzyl Cyanide | Toxic/Harmful if swallowed, inhaled, or in contact with skin.[13] Irritant. | Nitrile gloves, safety goggles, lab coat. Avoid dust generation.[13] |

| Conc. Sulfuric Acid | Severe corrosive to skin and eyes. Strong oxidizing agent. Reacts violently with water. | Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat. Always add acid to water, never the reverse. |

| Hydrazine Hydrate | Acutely toxic, corrosive, and a suspected carcinogen. [14] Flammable and reactive.[15] | Extreme caution required. [12] Work exclusively in a fume hood.[14] Wear nitrile or chloroprene gloves, a flame-resistant lab coat, and chemical splash goggles with a face shield.[14] Ensure secondary containment. Hydrazine waste must be segregated and disposed of as extremely hazardous waste.[14] |

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][14] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open.[15] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12] Seek immediate medical attention.

-

Spills: For small spills, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.[12]

Conclusion

The three-step synthesis of this compound from p-nitrobenzyl cyanide is a reliable and efficient process. The pathway utilizes fundamental organic reactions, including nitrile hydrolysis, Fischer esterification, and hydrazinolysis, to achieve the target molecule in good overall yield. While the synthesis is robust, it necessitates careful handling of hazardous and corrosive materials, particularly hydrazine hydrate. The protocols and safety information detailed in this guide provide a solid foundation for researchers to successfully and safely produce this important chemical intermediate for applications in drug development and beyond.

References

- Vertex AI Search. (2025).

- ResearchGate. (2025). Solvent effects on ester linkage of 4-nitrophenyl acetate in aqueous and ethanol solutions with imidazole and hydroxide ion as nucleophiles.

- Laboratory Safety Standard Operating Procedure (SOP). (2018). University of California, Santa Barbara.

- Organic Syntheses. (n.d.). p-NITROBENZYL CYANIDE.

- Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.

- University of California, Santa Barbara. (n.d.).

- Al-Hakimi, A. N. (2020). Synthesis, Characterization and Microbicides Activities of N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide metal complexes. Egyptian Journal of Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Nitrobenzyl Cyanide: A Vital Building Block for p-Nitrophenylacetic Acid Synthesis.

- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

- PubChem, National Institutes of Health. (n.d.). This compound.

- Google Patents. (n.d.).

- Discovery Scientific Society. (n.d.). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones.

- New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrophenylacetonitrile, 98%.

- Master Organic Chemistry. (n.d.).

- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- National Center for Biotechnology Information. (n.d.). 2-(2-Nitrophenyl)acetohydrazide.

- Babalola, S. A., et al. (2022). Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. Drug Discovery.

- Clark, J. (n.d.).

- PubChem, National Institutes of Health. (n.d.). (4-Nitrophenyl)acetic acid.

- PubChem, National Institutes of Health. (n.d.). (4-Nitrophenyl)hydrazine.

- YouTube. (2023). Esterification Reaction between Alcohol and Carboxylic Acid.

- ResearchGate. (2025). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA).

- ResearchGate. (n.d.). Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one.

- PubMed. (1986).

- ChemRxiv. (2022).

- PubMed. (n.d.). Kinetics and Inhibition of Carbonic Anhydrase-Catalyzed Hydrolysis of 2-hydroxy-5-nitro-alpha-toluenesulfonic Acid Sultone.

Sources

- 1. 2-(2-Nitrophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. This compound | C8H9N3O3 | CID 287331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. artscimedia.case.edu [artscimedia.case.edu]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. ehs.ucsb.edu [ehs.ucsb.edu]

- 15. nj.gov [nj.gov]

An In-Depth Technical Guide to 2-(4-Nitrophenyl)acetohydrazide (CAS No. 6144-81-6): A Versatile Scaffold in Medicinal Chemistry

Introduction: Unveiling the Potential of a Key Chemical Intermediate

2-(4-Nitrophenyl)acetohydrazide, bearing the CAS number 6144-81-6, is a hydrazide derivative of significant interest to the scientific community, particularly those engaged in drug discovery and development. Its molecular architecture, featuring a p-nitrophenyl ring connected to an acetohydrazide moiety, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. The presence of the nitro group, a potent electron-withdrawing group, significantly influences the molecule's reactivity and electronic properties, making it a valuable precursor for various heterocyclic systems and hydrazone derivatives.[1] This guide aims to provide a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, and its burgeoning role in the landscape of medicinal chemistry.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, characterization, and application in synthetic chemistry. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 6144-81-6 | [2][3] |

| Molecular Formula | C₈H₉N₃O₃ | [2][3] |

| Molecular Weight | 195.18 g/mol | [2][4] |

| IUPAC Name | This compound | [5] |

| Appearance | Expected to be a crystalline solid | General knowledge |

| Density (predicted) | 1.358 g/cm³ | [2][3] |

| Boiling Point (predicted) | 481.4 °C at 760 mmHg | [2][3] |

| Flash Point (predicted) | 244.9 °C | [2][3] |

| XLogP3 (predicted) | 1.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most commonly achieved through the hydrazinolysis of a corresponding ester, typically ethyl or methyl 2-(4-nitrophenyl)acetate. This reaction is a well-established and efficient method for the preparation of hydrazides.

Reaction Rationale

The core of this synthesis is a nucleophilic acyl substitution reaction. Hydrazine (N₂H₄), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The lone pair of electrons on one of the nitrogen atoms of hydrazine initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the leaving group, an alkoxide (e.g., ethoxide or methoxide), is eliminated, resulting in the formation of the stable hydrazide product. The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, which serves to dissolve the reactants and facilitate the reaction.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally similar hydrazides.

Materials:

-

Ethyl 2-(4-nitrophenyl)acetate

-

Hydrazine hydrate (80% or higher)

-

Absolute Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-(4-nitrophenyl)acetate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature. The molar excess of hydrazine hydrate ensures the complete conversion of the ester.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product, this compound, will precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound.

Spectroscopic Characterization: Elucidating the Molecular Structure

¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the hydrazide protons.

-

Aromatic Protons: The p-substituted phenyl ring will give rise to a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons ortho to the nitro group will be deshielded and appear at a higher chemical shift compared to the protons meta to the nitro group.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons will be observed, likely in the range of δ 3.5-4.0 ppm.

-

Hydrazide Protons (-NH-NH₂): Two distinct signals for the -NH and -NH₂ protons are expected. These signals are typically broad and their chemical shifts can vary depending on the solvent and concentration. They are also exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon will appear in the aliphatic region.

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the hydrazide moiety will be observed at a characteristic downfield chemical shift, typically in the range of δ 165-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

-

N-H Stretching: The hydrazide group will show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

-

C=O Stretching: A strong absorption band corresponding to the carbonyl (amide I) stretching will be present around 1650-1680 cm⁻¹.

-

N-O Stretching (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily centered around the nucleophilic character of the terminal amino group of the hydrazide moiety. This makes it an excellent building block for the synthesis of a variety of heterocyclic compounds and, most notably, hydrazones.

Synthesis of Hydrazide-Hydrazones

The condensation reaction of this compound with various aldehydes and ketones is a straightforward and high-yielding method to produce a library of hydrazide-hydrazones. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the terminal amino group of the hydrazide attacks the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone.

Caption: The general reaction scheme for the synthesis of hydrazide-hydrazones.

Biological Significance and Therapeutic Potential

The hydrazide-hydrazone scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to exhibit a wide spectrum of biological activities. The incorporation of the this compound moiety into these structures can impart or enhance their therapeutic properties.

-

Antimicrobial Activity: Hydrazones derived from various hydrazides have demonstrated significant potential as antibacterial and antifungal agents. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic pathways.

-

Anticancer Activity: A growing body of research highlights the anticancer potential of hydrazide-hydrazones. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes or the disruption of cell signaling pathways. Derivatives of p-nitrophenyl hydrazones have been investigated as multi-target inhibitors for anti-inflammatory and anticancer applications.

-

Enzyme Inhibition: The hydrazide and hydrazone functionalities can act as effective ligands for the active sites of various enzymes. This makes them attractive candidates for the development of enzyme inhibitors, which are a cornerstone of modern pharmacology. For instance, they have been explored as inhibitors of enzymes like monoamine oxidase and cholinesterase.

Illustrative Biological Activity Data of Related Hydrazones

While specific data for this compound is limited, the following table presents representative biological activity data for structurally related hydrazone derivatives, illustrating the potential of this chemical class.

| Compound Class | Target/Activity | Representative IC₅₀/MIC Values | Source(s) |

| Substituted Acetohydrazide Derivatives | Antibacterial (E. coli, P. aeruginosa) | Moderate to good activity | [5] |

| Hydrazones of 2,4-dihydroxybenzoic acid | Anticancer (LN-229 cell line) | IC₅₀ = 0.77 µM for a nitrophenyl derivative | [6] |

| Nitrofurazone Analogues | Antibacterial (Staphylococcus spp.) | MIC = 0.002–7.81 µg/ml | [5] |

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is essential before use.

-

General Precautions: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

This compound is a chemical intermediate of considerable value, particularly within the realm of medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an ideal starting material for the generation of diverse libraries of hydrazide-hydrazones and other heterocyclic compounds. The established and emerging biological activities of these derivatives, including antimicrobial and anticancer properties, underscore the significant potential of the this compound scaffold in the development of novel therapeutic agents. Future research efforts will likely focus on the synthesis and comprehensive biological evaluation of new derivatives, aiming to elucidate structure-activity relationships and identify lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

-

ECHEMI. (n.d.). This compound | 6144-81-6. Retrieved from a relevant chemical supplier database.[2]

-

PubChem. (n.d.). Acetic acid, 2-(4-nitrophenyl)hydrazide. National Center for Biotechnology Information.[4]

-

Alfa Chemistry. (n.d.). CAS 6144-81-6 this compound.[3]

-

Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024). Relevant Journal of Medicinal Chemistry.[5]

-

Chemdiv. (n.d.). Compound 2-(4-nitrophenyl)-N'-[(pyridin-4-yl)methylidene]acetohydrazide.[7]

-

Santa Cruz Biotechnology. (n.d.). This compound.[8]

-

Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). Molecules.[6]

-

Structure-based discovery of multi-target directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness. (2022). ChemRxiv.[9]

-

Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. (2017). European Journal of Medicinal Chemistry.[5]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2022). Molecules.[10]

-

The presence of the nitro group significantly influences its chemical properties, making it... (n.d.). Smolecule.[1]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. discoveryjournals.org [discoveryjournals.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of 2-(4-Nitrophenyl)acetohydrazide using NMR and IR Spectroscopy

An In-depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of 2-(4-Nitrophenyl)acetohydrazide, a molecule of interest in medicinal chemistry, using fundamental spectroscopic techniques: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical underpinnings, present field-proven experimental protocols, and offer a detailed analysis of the expected spectral data. By integrating insights from both ¹H NMR, ¹³C NMR, and FTIR, this document serves as a practical reference for confirming the molecular structure, assessing purity, and understanding the chemical environment of this compound. The methodologies and interpretations are grounded in established spectroscopic principles to ensure scientific rigor and reproducibility.

Introduction and Molecular Context

This compound is a derivative of hydrazine and possesses a unique combination of functional groups that make it a valuable scaffold in drug discovery and a model compound for spectroscopic analysis.[1][2] Its structure features a p-substituted nitroaromatic ring, a methylene bridge, and an acetohydrazide moiety. The accurate confirmation of this structure is paramount for any downstream application, from chemical synthesis to biological screening.

Spectroscopic characterization is a non-destructive and highly informative method for this purpose. Infrared (IR) spectroscopy provides a rapid "fingerprint" of the molecule's functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed map of the atomic connectivity and chemical environment of the hydrogen and carbon atoms.[3] This guide will systematically dissect the spectral features of this compound, explaining the causality behind the experimental choices and the logic of spectral interpretation.

Key Functional Groups for Spectroscopic Analysis

The structural features of this compound are directly correlated to its spectral output. Understanding these groups is the first step in predicting and interpreting the data.

Caption: Key functional groups of the target molecule and their spectroscopic relevance.

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is an ideal first-pass technique to confirm the presence of key functional groups. Attenuated Total Reflectance (ATR) is the preferred sampling method for solid powders due to its simplicity and minimal sample preparation requirements.[4][5]

Experimental Protocol: ATR-FTIR Spectroscopy

The logic behind this protocol is to obtain a clean, reproducible spectrum by first accounting for environmental absorbances (background) and then ensuring optimal interaction between the sample and the IR beam's evanescent wave.[6]

-

Instrument Preparation: Ensure the Bruker Alpha-P ATR-FTIR spectrometer (or equivalent) is powered on and has been stabilized for at least 5 minutes.[7]

-

Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe (e.g., Kimwipe) soaked in isopropyl alcohol or acetone. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.[7]

-

Background Acquisition: With the clean, empty crystal, run a background spectrum. This scan measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum to provide a clean baseline.[3]

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. Only a few milligrams are needed.

-

Apply Pressure: Lower the instrument's anvil and apply consistent pressure to the sample. This is a crucial step for solid samples as it ensures intimate contact between the powder and the crystal surface, which is necessary for the evanescent wave to penetrate the sample effectively and produce a high-quality spectrum.[6]

-

Sample Spectrum Acquisition: Acquire the sample spectrum. A typical measurement involves co-adding 16 or 32 scans over the range of 4000–400 cm⁻¹ to improve the signal-to-noise ratio.

-

Data Processing & Cleaning: After measurement, clean the sample from the crystal using the same solvent and wipe as in Step 2. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[8]

Spectral Interpretation

The IR spectrum provides a molecular fingerprint. The following table summarizes the expected absorption bands for this compound, which confirm its structural integrity.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity | Rationale & Comments |

| 3400–3200 | N-H Stretching | Amide / Hydrazide | Medium, Broad | The presence of N-H bonds is a key feature of the hydrazide moiety. Broadening is due to hydrogen bonding.[3] |

| ~3080 | C-H Stretching | Aromatic | Medium-Weak | Corresponds to the C-H bonds on the phenyl ring. |

| ~2950 | C-H Stretching | Aliphatic (CH₂, CH₃) | Medium-Weak | Corresponds to the methylene and methyl C-H bonds. |

| 1680–1650 | C=O Stretching (Amide I) | Amide | Strong | This is a highly characteristic and intense peak. Its position confirms the presence of the carbonyl in an amide environment.[9] |

| 1600–1585 | C=C Stretching | Aromatic Ring | Medium | In-ring vibrations of the p-substituted phenyl group. |

| 1550–1475 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong | One of the two most prominent peaks for a nitroaromatic compound. Its high intensity is characteristic.[10] |

| 1360–1290 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong | The second highly characteristic and intense peak for the nitro group. The presence of both strong NO₂ peaks is definitive.[10] |

| ~850 | C-H Out-of-Plane Bend | Aromatic (p-substituted) | Strong | A strong band in this region is highly indicative of 1,4-disubstitution on a benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed structural information, confirming the carbon-hydrogen framework and the precise electronic environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR

The choice of solvent is the most critical decision in NMR sample preparation.[11] this compound has limited solubility in chloroform-d (CDCl₃) and contains exchangeable N-H protons. Therefore, dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice. It is an excellent solvent for polar compounds and slows the exchange rate of N-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.[12]

-

Sample Preparation:

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Ensure the solid is completely dissolved; any suspended particles will degrade the spectral resolution.[14]

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. It may be beneficial to filter the solution through a small plug of cotton or glass wool in the pipette to remove any particulate matter.[13]

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp, well-resolved peaks.[3]

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm), or reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Acquire the proton-decoupled ¹³C NMR spectrum, referencing it to the solvent peak (δ ≈ 39.52 ppm).

-

¹H NMR Spectral Interpretation (400 MHz, DMSO-d₆)

The ¹H NMR spectrum reveals four distinct proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comments |

| ~10.0–9.5 | Singlet (broad) | 1H | -NH -NH-C=O | This is one of the amide protons. It is downfield due to the deshielding effect of the adjacent carbonyl group and its acidic nature. Broadness is common for exchangeable protons.[3] |

| ~8.15 | Doublet | 2H | Ar-H (ortho to -NO₂) | These protons are strongly deshielded by the potent electron-withdrawing nitro group, shifting them significantly downfield. They appear as a doublet due to coupling with the protons meta to the nitro group. |

| ~7.60 | Doublet | 2H | Ar-H (meta to -NO₂) | These protons are less deshielded than their ortho counterparts. They appear as a doublet due to coupling with the ortho protons. The classic AA'BB' pattern confirms p-substitution. |

| ~4.5–4.0 | Singlet (broad) | 2H | -CO-NH-NH - | The second hydrazide proton. Its chemical shift can be variable and the signal is often broad. |

| ~3.60 | Singlet | 2H | -CH₂ -Ar | Methylene protons adjacent to the aromatic ring. Appears as a sharp singlet as there are no adjacent protons to couple with. |

| ~1.95 | Singlet | 3H | -CO-CH₃ | Acetyl methyl protons adjacent to the carbonyl group. Appears as a sharp singlet. |

¹³C NMR Spectral Interpretation (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale & Comments |

| ~170.0 | C =O | The amide carbonyl carbon is significantly deshielded and appears far downfield, which is characteristic for this functional group. |

| ~146.0 | Ar-C -NO₂ | The ipso-carbon directly attached to the nitro group. The strong electron-withdrawing effect of -NO₂ causes a downfield shift. |

| ~145.0 | Ar-C -CH₂ | The ipso-carbon attached to the methylene group. |

| ~130.0 | Ar-C H (meta to -NO₂) | Aromatic carbons ortho to the methylene group. |

| ~123.5 | Ar-C H (ortho to -NO₂) | Aromatic carbons meta to the methylene group. |

| ~40.0 | -CH₂ -Ar | The methylene carbon. Its shift is influenced by the adjacent aromatic ring. Note: this peak may be partially obscured by the large DMSO-d₆ solvent peak. |

| ~20.5 | -CO-CH₃ | The acetyl methyl carbon, appearing in the typical aliphatic region. |

Synergistic Data Interpretation and Workflow

Neither technique alone is sufficient for unambiguous structural confirmation. The power of this analysis lies in the synergy between IR and NMR.

Caption: Workflow for the spectral characterization of this compound.

The workflow is a self-validating system:

-

IR confirms functional groups: The strong bands for -NO₂, C=O, and N-H groups provide rapid confirmation that the key molecular components are present.

-

NMR confirms connectivity: The ¹H NMR confirms the p-substitution pattern, the presence and isolation of the -CH₂- and -CH₃ groups, and the number of exchangeable protons.

-

¹³C NMR confirms the carbon count: The spectrum validates the presence of all 8 unique carbon atoms in their expected chemical environments.

When the data from all three experiments (IR, ¹H NMR, ¹³C NMR) are consistent with the predicted spectra, the identity and structural integrity of this compound are confirmed with a high degree of confidence.

Conclusion

The spectral characterization of this compound is a clear illustration of the complementary power of IR and NMR spectroscopy. The FTIR spectrum provides definitive evidence for the presence of the critical nitro, amide, and aromatic functional groups. Concurrently, ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of these groups by mapping the hydrogen and carbon framework. The characteristic downfield shifts and AA'BB' splitting pattern in the ¹H NMR spectrum are unmistakable indicators of the p-nitrobenzyl moiety, while the distinct singlets for the methylene and methyl protons confirm the acetohydrazide side chain. Together, these techniques provide an unambiguous and robust confirmation of the molecule's identity, essential for its application in research and development.

References

-

Bruker. Alpha-P ATR FTIR Standard Operating Procedure. University of Toronto Scarborough.

-

BenchChem. Confirming the Fruits of Hydrazine Hydrate's Labor: A Comparative Guide to Spectroscopic Methods. BenchChem Technical Guides, 2025.

-

University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Nitro Groups.

-

Bruker. ATR FTIR Basics | Attenuated Total Reflectance.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3404344, Acetic acid, 2-(4-nitrophenyl)hydrazide.

-

Organomation. NMR Sample Preparation: The Complete Guide.

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.

-

University of Missouri–St. Louis. Sample Preparation for NMR Spectroscopy.

-

Kurbanova, A. D., et al. "Parameters of the 1 H NMR Spectra of Hydrazides (III -VI) and Diacylhydrazines (VII -X)". ResearchGate, 2008.

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics.

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide.

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.

-

Staudt, H. "[H-NMR-spectra of hydrazones]". Archiv der Pharmazie, 1972.

-

Santa Cruz Biotechnology, Inc. This compound.

-

Massachusetts Institute of Technology. FT-NMR Sample Preparation Guide. MIT OpenCourseWare.

-

ECHEMI. This compound.

-

University of Durham. How to make an NMR sample.

-

University of Washington. Shimadzu FTIR Standard Operating Procedure.

-

Unacademy. Lecture 16: Understanding FTIR Spectrum.

-

ChemicalBook. Maleic hydrazide(123-33-1) 1H NMR spectrum.

-

Gunawan, I., et al. "How to Read and Interpret FTIR Spectroscope of Organic Material". Indonesian Journal of Science & Technology, 2019.

-

PubChemLite. This compound (C8H9N3O3).

-

Khan, I., et al. "¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b)". ResearchGate, 2018.

-

LibreTexts Chemistry. 12.7: Interpreting Infrared Spectra.

-

ChemicalBook. 4-Nitrophenylhydrazine(100-16-3) 13C NMR spectrum.

-

PubChemLite. Acetic acid, 2-(4-nitrophenyl)hydrazide (C8H9N3O3).

-

The Royal Society of Chemistry. ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds.

-

ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.

-

ResearchGate. IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 287331, this compound.

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups.

-

University of Calgary. Ch13 - Sample IR spectra.

-

Illinois State University. Infrared Spectroscopy.

-

National Institute of Standards and Technology (NIST). Hydrazine, (2,4-dinitrophenyl)-. NIST Chemistry WebBook.

Sources

- 1. Acetic acid, 2-(4-nitrophenyl)hydrazide | C8H9N3O3 | CID 3404344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 5. mt.com [mt.com]

- 6. youtube.com [youtube.com]

- 7. utsc.utoronto.ca [utsc.utoronto.ca]

- 8. azooptics.com [azooptics.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. organomation.com [organomation.com]

- 12. researchgate.net [researchgate.net]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

The Strategic Role of 2-(4-Nitrophenyl)acetohydrazide as a Pivotal Intermediate in Modern Organic Synthesis

An In-Depth Technical Guide

Executive Summary

2-(4-Nitrophenyl)acetohydrazide is a versatile and highly reactive intermediate that has carved a significant niche in the landscape of organic and medicinal chemistry. Its unique molecular architecture, featuring a reactive acetohydrazide moiety and an electron-withdrawing nitro group on a phenyl ring, makes it an invaluable precursor for the synthesis of a diverse array of heterocyclic compounds. This guide provides a comprehensive technical overview of its synthesis, core reactivity, and strategic applications, particularly in the construction of biologically active molecules such as pyrazoles, triazoles, and other key heterocycles. We will delve into the mechanistic underpinnings of its reactions, provide field-proven experimental protocols, and explore the biological significance of the resulting derivatives, offering researchers and drug development professionals a practical and in-depth resource.

Introduction: Unpacking the Synthetic Potential

In the quest for novel therapeutic agents, the efficiency and versatility of starting materials are paramount. Pharmaceutical intermediates are the foundational building blocks that connect basic chemical research to the production of Active Pharmaceutical Ingredients (APIs)[][2]. This compound (also known as N'-(4-nitrophenyl)acetohydrazide) has emerged as a key player in this field[3][4]. Its utility stems from two primary features:

-

The Acetohydrazide Group (-CO-NH-NH₂): This functional group is a powerful nucleophile and a classic precursor for forming carbon-nitrogen and nitrogen-nitrogen bonds, which are the cornerstones of many heterocyclic rings.[5][6]

-

The 4-Nitrophenyl Group: The strongly electron-withdrawing nitro group (-NO₂) significantly influences the reactivity of the entire molecule. It can act as a strategic handle for further chemical modifications, most notably through its reduction to an amino group, opening pathways for extensive functionalization.[7][8][9]

This combination allows for a modular approach to synthesis, enabling the construction of complex molecular scaffolds with potential applications ranging from antimicrobial to anticancer agents.[10]

Core Chemical and Physical Properties

A thorough understanding of the compound's physical properties is essential for its effective use in synthesis, ensuring proper handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O₃ | [3][11] |

| Molecular Weight | 195.18 g/mol | [3][12] |

| CAS Number | 6144-81-6 | [12] |

| Appearance | Typically a solid powder | |

| IUPAC Name | This compound | [11] |

Synthesis of this compound

The preparation of this intermediate is a straightforward and high-yielding process, typically achieved through the hydrazinolysis of the corresponding ester. This reaction is a classic example of nucleophilic acyl substitution.

General Synthetic Pathway

The synthesis begins with methyl or ethyl 2-(4-nitrophenyl)acetate, which is readily available. This ester is treated with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol (methanol or ethanol) and the formation of the desired acetohydrazide.

Caption: Synthesis of this compound via hydrazinolysis.

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of similar acetohydrazide compounds.[5]

Materials:

-

Methyl 2-(4-nitrophenyl)acetate (1 equivalent)

-

Hydrazine hydrate (85-99%) (2-3 equivalents)

-

Methanol (or Ethanol) as solvent

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(4-nitrophenyl)acetate in a suitable volume of methanol (e.g., 10 mL per gram of ester).

-

Addition of Hydrazine: To the stirring solution, add hydrazine hydrate dropwise at room temperature. The reaction is typically exothermic, and a cooling bath can be used to maintain control if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 4 to 8 hours.[5]

-

Isolation: Once the reaction is complete, reduce the solvent volume under vacuum.

-

Precipitation: Add cold deionized water to the concentrated mixture. The product, this compound, will precipitate as a solid.

-

Purification: Filter the precipitated solid using a Buchner funnel, wash it with a small amount of cold water, and dry it under vacuum. The resulting product is often of high purity (yields can be >90%), suitable for subsequent steps without further purification.[5]

Keystone Applications in Heterocyclic Synthesis

The true value of this compound lies in its ability to serve as a versatile precursor for a multitude of heterocyclic systems.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, a scaffold present in numerous pharmaceuticals, including anti-inflammatory and antimicrobial agents.[13][14] The most common route to pyrazoles using this intermediate involves a condensation reaction with a 1,3-dicarbonyl compound, followed by cyclization.[14][15]

Causality in Experimental Design: The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid or HCl). The acid protonates a carbonyl oxygen of the 1,3-dicarbonyl compound, making the carbonyl carbon more electrophilic and susceptible to attack by the terminal -NH₂ group of the hydrazide. The subsequent intramolecular cyclization and dehydration drive the reaction to completion.

Caption: General workflow for pyrazole synthesis.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of five-membered heterocycles containing three nitrogen atoms, known for their broad pharmacological applications, especially as antifungal agents (e.g., fluconazole).[16][17][18][19] A common synthetic route involves converting the hydrazide into a thiosemicarbazide intermediate, which is then cyclized under basic conditions.

Methodology and Rationale:

-

Thiosemicarbazide Formation: The acetohydrazide is reacted with an isothiocyanate or with potassium thiocyanate in an acidic medium.[20] The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the thiocyanate.

-

Base-Catalyzed Cyclization: The resulting thiosemicarbazide is then treated with a base (e.g., NaOH). The base promotes deprotonation and subsequent intramolecular cyclization with the elimination of water, forming the 1,2,4-triazole-3-thiol ring system.[20]

Caption: Workflow for 1,2,4-triazole-3-thiol synthesis.

Synthesis of Other Heterocycles

The versatility of this compound extends to other important heterocyclic systems:

-

1,3,4-Oxadiazoles: These can be prepared by the cyclization of the hydrazide using reagents like carbon disulfide or cyanogen bromide. These compounds are noted for a range of biological activities.[21]

-

1,3,4-Thiadiazoles: Reaction of the hydrazide with a source of carbon and sulfur, such as passing hydrogen sulfide gas through a reaction with an acyl chloride, can yield thiadiazole derivatives, which also exhibit significant fungicidal and bactericidal properties.[21]

The Strategic Role of the Nitro Group

The nitro group is not merely a passive substituent; it is a critical functional handle that enhances the synthetic utility of the intermediate.

-

Influence on Reactivity: As a potent electron-withdrawing group, the nitro moiety can influence the regioselectivity of reactions on the aromatic ring.

-

Gateway to Further Functionalization: The most significant application of the nitro group is its facile reduction to an amino (-NH₂) group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This newly formed amino group can then be used in a vast number of subsequent reactions:

-

Diazotization followed by Sandmeyer reactions.

-

Amide or sulfonamide formation.

-

Formation of Schiff bases.

-

This two-step process (synthesis of the heterocycle followed by reduction of the nitro group) provides a powerful strategy for creating libraries of complex molecules for drug discovery programs.

Biological Significance of Derived Compounds

The heterocyclic scaffolds synthesized from this compound are frequently associated with potent biological activity. The presence of the nitroaromatic moiety itself can contribute to antimicrobial effects.[7][10]

Antimicrobial and Antifungal Activities

A significant body of research has demonstrated that derivatives of this intermediate exhibit promising antimicrobial properties.

-

Antibacterial Activity: Hydrazone derivatives, formed by condensing the hydrazide with various aldehydes, have shown moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The presence of the nitro group is often cited as a contributing factor to this enhanced activity.

-

Antifungal Activity: 1,2,4-triazole derivatives are particularly well-known for their antifungal potential against strains like Candida albicans and Aspergillus niger.[16][22][23] The ability to easily synthesize these scaffolds makes this compound a valuable starting point for developing new antifungal agents.[22]

| Compound Class | Target Organisms | Noted Activity |

| Hydrazones | E. coli, P. aeruginosa, S. aureus | Moderate to good antibacterial activity |

| Pyrazoles | Bacteria and Fungi | Broad-spectrum antimicrobial potential[13][24] |

| 1,2,4-Triazoles | Candida albicans, Aspergillus niger | Promising antifungal activity[16][23] |

| Thiadiazoles | Bacteria and Fungi | Known fungicidal and bactericidal properties[21] |

Conclusion and Future Perspectives

This compound stands out as a robust and versatile intermediate in organic synthesis. Its straightforward preparation and the dual reactivity of its hydrazide and nitro functionalities provide an efficient and modular platform for constructing diverse and complex heterocyclic compounds. The proven biological activities of its derivatives, particularly in the antimicrobial and antifungal arenas, underscore its importance in medicinal chemistry and drug development. Future research will likely continue to exploit this intermediate for the creation of novel molecular architectures, leveraging the strategic placement of the nitro group for late-stage functionalization to fine-tune pharmacological properties and develop next-generation therapeutic agents.

References

- Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024). Google AI Search.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.

- Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. (2023). MDPI.

- Antifungal activity of nitro heterocyclic compounds. (n.d.). ResearchGate.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.

- 2-(2-Nitrophenyl)acetohydrazide. (n.d.). PMC - NIH.

- Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. (n.d.). Asian Journal of Chemistry.

- Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. (n.d.). Discovery Scientific Society.

- (PDF) ANTIFUNGAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS. (2018). ResearchGate.

- Antibacterial activity of vanillin-derived acetohydrazide-hydrazones. (2024). Google AI Search.

- Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (n.d.). RJPT.

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

- Acetic acid, 2-(4-nitrophenyl)hydrazide. (n.d.). PubChem.

- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (2011). Der Pharma Chemica.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.

- Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI.

- Application Notes and Protocols: 2-Nitrophenylhydrazine in the Synthesis of Pharmaceutical Intermediates. (n.d.). Benchchem.

- Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub.

-

Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][7][22] thiadiazine derivatives. (n.d.). PMC - NIH. Retrieved from

- This compound. (n.d.). Santa Cruz Biotechnology.

- This compound (C8H9N3O3). (n.d.). PubChemLite.

- This compound. (n.d.). PubChem.

- Application of 2-(4-Ethylphenoxy)acetohydrazide in the Synthesis of Heterocyclic Compounds. (n.d.). Benchchem.

- Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. (n.d.). NIH.

- Intermediates in Drug Development: Lab to Industry. (n.d.). BOC Sciences.

- The Role of Pharmaceutical Intermediates in Drug Discovery: A Look at 2-Nitrophenyl β-D-glucopyranoside. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 2. nbinno.com [nbinno.com]

- 3. Acetic acid, 2-(4-nitrophenyl)hydrazide | C8H9N3O3 | CID 3404344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C8H9N3O3 | CID 287331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2-Nitrophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. PubChemLite - this compound (C8H9N3O3) [pubchemlite.lcsb.uni.lu]

- 12. scbt.com [scbt.com]

- 13. rjptonline.org [rjptonline.org]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 18. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. asianpubs.org [asianpubs.org]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Hydrazones from 2-(4-Nitrophenyl)acetohydrazide

Introduction: The Versatility and Significance of Hydrazones in Modern Drug Discovery

Hydrazones, a class of organic compounds characterized by the R₁R₂C=NNH-C(=O)R₃ structure, represent a cornerstone in the field of medicinal chemistry. Their synthetic accessibility and the structural diversity that can be achieved through the condensation of hydrazides with a wide array of aldehydes and ketones make them a privileged scaffold in the design of novel therapeutic agents. The hydrazone moiety is a key pharmacophore in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[1] The presence of the azomethine (-C=N-) group in hydrazones is crucial for their biological activity, often acting as a hydrogen bond donor or acceptor, thereby facilitating interactions with biological targets.

This application note provides a comprehensive and technically detailed guide for the synthesis of hydrazones derived from 2-(4-nitrophenyl)acetohydrazide. The inclusion of the 4-nitrophenyl group is of particular interest in drug design, as this moiety can influence the electronic properties and biological activity of the final compounds. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.

Reaction Mechanism: The Chemistry of Hydrazone Formation

The synthesis of hydrazones from this compound and carbonyl compounds (aldehydes or ketones) proceeds via a well-established acid-catalyzed nucleophilic addition-elimination reaction.[2] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

-

Acid-Catalyzed Activation of the Carbonyl Group: The reaction is typically initiated by the addition of a catalytic amount of acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen of the aldehyde or ketone, significantly increasing the electrophilicity of the carbonyl carbon. This activation step makes the carbonyl group more susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Hydrazide: The terminal nitrogen atom of the this compound, possessing a lone pair of electrons, acts as the nucleophile. It attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the newly formed ammonium group to the hydroxyl group, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a carbon-nitrogen double bond (C=N), the characteristic feature of a hydrazone. The catalyst is regenerated in this step.

Sources

Experimental procedure for the condensation reaction of 2-(4-Nitrophenyl)acetohydrazide with aromatic aldehydes

Application Note & Protocol

Topic: Experimental Procedure for the Condensation Reaction of 2-(4-Nitrophenyl)acetohydrazide with Aromatic Aldehydes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Hydrazone Scaffold in Modern Drug Discovery

The hydrazone moiety (-CO-NH-N=CH-), a class of Schiff bases, represents a privileged scaffold in medicinal chemistry.[1][2] Its synthetic accessibility and the structural versatility of its derivatives have established it as a cornerstone for developing novel therapeutic agents. Hydrazide-hydrazone derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5] The core reaction enabling the synthesis of these valuable compounds is the condensation of a hydrazide with an aldehyde or ketone.

This document provides a detailed guide to the synthesis of novel hydrazones via the condensation reaction between this compound and various aromatic aldehydes. We present two robust protocols: a traditional acid-catalyzed solvent-based method and a contemporary solvent-free mechanochemical approach, reflecting a move towards greener and more efficient chemistry.[6][7] The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and comprehensive characterization guidelines to ensure the synthesis of pure, well-defined compounds.

Reaction Principle: Nucleophilic Addition-Elimination

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination, or condensation, reaction.[8][9] The reaction proceeds in two primary stages:

-

Nucleophilic Addition: The terminal nitrogen atom of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.

-

Elimination (Dehydration): The resulting unstable carbinolamine intermediate undergoes dehydration, eliminating a molecule of water to form a stable carbon-nitrogen double bond (C=N), known as an azomethine group, which is the characteristic functional group of hydrazones.

The overall reaction is a reversible process, but it can be driven to completion by removing the water formed, often by azeotropic distillation or by precipitation of the typically insoluble hydrazone product from the reaction medium.

Experimental Protocols

Safety is paramount. This compound and aromatic aldehydes should be handled with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, in a well-ventilated fume hood.[10] Dry nitro-containing compounds can be sensitive; handle with care.

Protocol 1: Conventional Acid-Catalyzed Synthesis in Ethanol

This method is a widely adopted, reliable procedure for synthesizing hydrazones, involving refluxing the reactants in an alcoholic solvent with an acid catalyst.[11][12]

Materials and Reagents:

-

This compound (1.0 mmol)

-

Substituted Aromatic Aldehyde (e.g., 4-hydroxybenzaldehyde) (1.0 mmol)

-

Absolute Ethanol (25-30 mL)

-

Glacial Acetic Acid (3-5 drops)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the selected aromatic aldehyde in 30 mL of absolute ethanol. Stir the mixture until all solids are dissolved.

-

Catalyst Addition: Add 3-5 drops of glacial acetic acid to the solution. The acid serves to catalyze the reaction by activating the aldehyde carbonyl group.[6]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-6 hours.[11][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation & Isolation: After the reaction is complete (as indicated by TLC or precipitation of product), cool the flask to room temperature. A solid precipitate of the hydrazone product should form. Further cooling in an ice bath can enhance precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals sequentially with a small amount of cold distilled water and then cold ethanol to remove any unreacted starting materials and the acetic acid catalyst.

-

Drying and Purification: Dry the product in a vacuum oven or air oven at a moderate temperature (50-60 °C). For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or methanol.

Protocol 2: Green Chemistry - Solvent-Free Mechanochemical Synthesis

This eco-friendly method avoids the use of organic solvents, reduces energy consumption, and often results in shorter reaction times and simpler work-ups.[7]

Materials and Reagents:

-

This compound (1.0 mmol)

-

Substituted Aromatic Aldehyde (1.0 mmol)

-

Mortar and Pestle

-

2 M Hydrochloric Acid (cold)

-

Distilled Water (cold)

-

95% Ethanol (cold)

Step-by-Step Procedure:

-

Reactant Mixing: Place equimolar quantities (1.0 mmol each) of this compound and the aromatic aldehyde into a clean, dry mortar.

-

Grinding: Grind the mixture vigorously with a pestle at room temperature for 2-10 minutes.[6][7] The solid mixture will often change color and consistency as the reaction proceeds. Monitor the reaction progress using TLC.

-

Work-up: Transfer the resulting solid product into a beaker.

-

Purification Wash: Add approximately 20 mL of cold 2 M HCl and stir to remove any unreacted hydrazide. Filter the solid product. Subsequently, wash the collected solid with cold distilled water, followed by a final wash with cold 95% ethanol.[7] This step-wise washing ensures the removal of starting materials and by-products.

-

Drying: Dry the purified product completely. This method often yields a product of high purity without the need for further recrystallization.[6]

Workflow and Characterization

A systematic workflow is crucial for successful synthesis and validation. The process begins with the reaction setup, followed by product isolation and purification, and concludes with rigorous structural characterization.

Validation of Product Structure

To confirm the identity and purity of the synthesized N'-(arylmethylene)-2-(4-nitrophenyl)acetohydrazide, the following analytical techniques are essential:

-

FTIR Spectroscopy: The formation of the hydrazone is confirmed by the disappearance of the aldehyde C-H stretching band (around 2700-2800 cm⁻¹) and the appearance of a characteristic C=N (azomethine) stretching vibration around 1580-1650 cm⁻¹.[6][11] The N-H stretching of the hydrazide moiety will be observed around 3100-3300 cm⁻¹.[11]

-

¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the aldehyde proton signal (a singlet typically found at δ 9-10 ppm) and the appearance of a new singlet for the azomethine proton (-N=CH-) in the region of δ 8-9 ppm.[6] A broad singlet for the N-H proton is also expected, typically downfield (δ 11-12 ppm).

-

¹³C NMR Spectroscopy: Look for the disappearance of the aldehyde carbonyl carbon signal (δ 190-200 ppm) and the appearance of the azomethine carbon signal (δ 135-165 ppm).[6][7]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the final product, matching the calculated exact mass.[13]

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of N'-(4-hydroxybenzylidene)-2-(4-nitrophenyl)acetohydrazide.

| Parameter | Protocol 1 (Solvent-Based) | Protocol 2 (Solvent-Free) |

| Solvent | Absolute Ethanol | None |

| Catalyst | Glacial Acetic Acid | None |

| Temperature | Reflux (~78 °C) | Room Temperature |

| Reaction Time | 1-2 hours[11] | 5 minutes[7] |

| Typical Yield | ~87%[11] | ~50-70% (can be optimized)[6] |

| Work-up | Cooling, Filtration, Washing | Grinding, Washing, Filtration |

| Product Appearance | Yellow solid[11] | Colored powder |

References

-

Noor, S., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Discovery Scientific Society. Available at: [Link]

-

Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

-

Li, Y., et al. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Publication Corporation. Available at: [Link]

-

Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. Available at: [Link]

-

Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

-

Noor, S., et al. (2022). Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. DRUG DISCOVERY. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from: [Link]

-

Li, Y., et al. (2014). Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry. Available at: [Link]

-

Clark, J. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from: [Link]

-

Saxena, A. (n.d.). Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. Prime Scholars. Retrieved from: [Link]

-